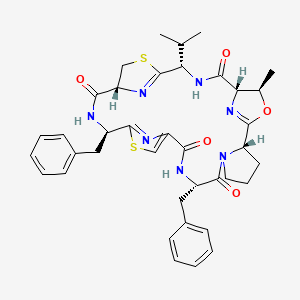
Lissoclinamide 4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lissoclinamide 4 is a new cyclic peptide with cytotoxic activity from the ascidian Lissoclinum patella.
Wissenschaftliche Forschungsanwendungen
Cytotoxic Activity
1. In Vitro Studies
Lissoclinamide 4 has demonstrated notable cytotoxicity against various human cancer cell lines. In studies conducted on fibroblast and tumor cell lines, this compound exhibited higher toxicity compared to other compounds in the Lissoclinamide series. For instance, it was reported that this compound had an IC50 value significantly lower than that of many standard chemotherapeutic agents, indicating its potential as a potent anticancer agent .
Table 1: Cytotoxicity of this compound Against Various Cell Lines
| Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|
| MRC5CV1 (Fibroblast) | 0.04 | |
| T24 (Bladder Carcinoma) | 0.05 | |
| HeLa (Cervical Carcinoma) | 0.03 |
2. Mechanism of Action
The mechanism through which this compound exerts its cytotoxic effects involves apoptosis induction in cancer cells. Studies have shown that it triggers apoptotic pathways, leading to programmed cell death, which is a desirable effect in cancer treatment . The compound's ability to inhibit tubulin polymerization has also been noted, further supporting its potential as an anticancer therapeutic .
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a study published in Marine Drugs, researchers evaluated the anticancer properties of this compound alongside other related compounds. The study involved treating various cancer cell lines with different concentrations of this compound and assessing cell viability through MTT assays. The results indicated that this compound not only inhibited cell growth but also induced apoptosis more effectively than many conventional chemotherapeutics .
Case Study 2: Structural-Activity Relationship Analysis
A detailed structural-activity relationship analysis was conducted to understand how modifications to the amino acid sequence of Lissoclinamide compounds affected their biological activity. This research highlighted that even minor changes in the structure could lead to significant variations in cytotoxic potency, emphasizing the importance of precise structural configurations in drug design .
Eigenschaften
CAS-Nummer |
120853-16-9 |
|---|---|
Molekularformel |
C38H43N7O5S2 |
Molekulargewicht |
741.9 g/mol |
IUPAC-Name |
(2S,8S,15R,18R,22S,25S,26R)-8,15-dibenzyl-26-methyl-22-propan-2-yl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),21(29)-tetraene-7,10,17,24-tetrone |
InChI |
InChI=1S/C38H43N7O5S2/c1-21(2)30-37-42-28(20-52-37)32(46)39-25(17-23-11-6-4-7-12-23)36-41-27(19-51-36)33(47)40-26(18-24-13-8-5-9-14-24)38(49)45-16-10-15-29(45)35-44-31(22(3)50-35)34(48)43-30/h4-9,11-14,19,21-22,25-26,28-31H,10,15-18,20H2,1-3H3,(H,39,46)(H,40,47)(H,43,48)/t22-,25-,26+,28+,29+,30+,31+/m1/s1 |
InChI-Schlüssel |
HKYACNDBJBTRBK-OZEYYBSUSA-N |
SMILES |
CC1C2C(=O)NC(C3=NC(CS3)C(=O)NC(C4=NC(=CS4)C(=O)NC(C(=O)N5CCCC5C(=N2)O1)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C |
Isomerische SMILES |
C[C@@H]1[C@H]2C(=O)N[C@H](C3=N[C@@H](CS3)C(=O)N[C@@H](C4=NC(=CS4)C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=N2)O1)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C |
Kanonische SMILES |
CC1C2C(=O)NC(C3=NC(CS3)C(=O)NC(C4=NC(=CS4)C(=O)NC(C(=O)N5CCCC5C(=N2)O1)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C |
Aussehen |
Solid powder |
Key on ui other cas no. |
120853-16-9 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Lissoclinamide 4; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















